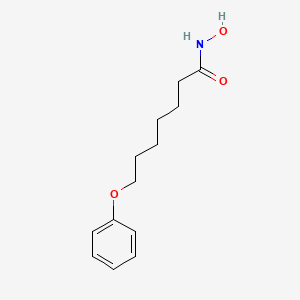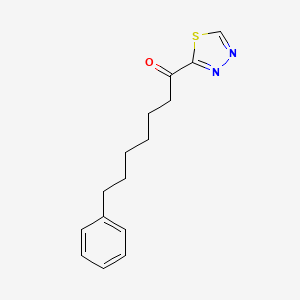
7-phenethoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phenethoxy-2H-chromen-2-one: is a derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of a phenethoxy group at the 7th position of the chromen-2-one structure. Coumarins are a class of organic compounds known for their aromatic properties and are widely found in nature, particularly in plants. They have been studied extensively for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-phenethoxy-2H-chromen-2-one typically involves the etherification of 7-hydroxy-2H-chromen-2-one with phenethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-phenethoxy-2H-chromen-2-one can undergo oxidation reactions, particularly at the phenethoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenethoxy derivatives.
Scientific Research Applications
Chemistry: 7-phenethoxy-2H-chromen-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as lipoxygenase, which is involved in inflammatory processes .
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties. It is also used in the formulation of certain cosmetic products .
Mechanism of Action
The mechanism of action of 7-phenethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of fatty acids into pro-inflammatory mediators. This inhibition reduces inflammation and has potential therapeutic benefits .
Comparison with Similar Compounds
Coumarin (2H-chromen-2-one): The parent compound of 7-phenethoxy-2H-chromen-2-one, known for its aromatic properties and biological activities.
Warfarin (4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one): A well-known anticoagulant derived from coumarin.
Daphnetin (7,8-dihydroxy-2H-chromen-2-one): Known for its anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to the presence of the phenethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as an enzyme inhibitor and broadens its applications in various fields .
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
7-(2-phenylethyl)chromen-2-one |
InChI |
InChI=1S/C17H14O2/c18-17-11-10-15-9-8-14(12-16(15)19-17)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
InChI Key |
FQWWPSNGCTYUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


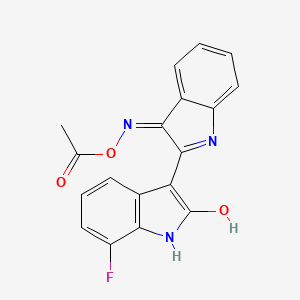
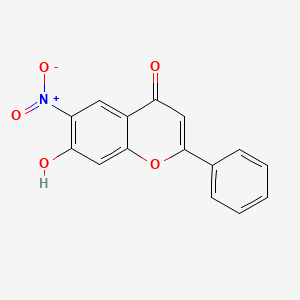
![7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)
![7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)
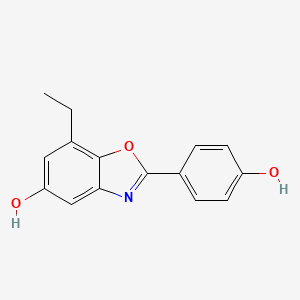
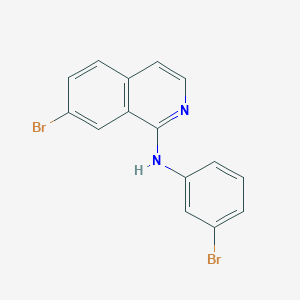
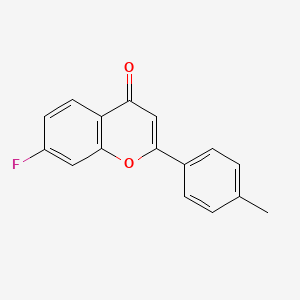

![7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B10845609.png)
![7-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10845620.png)

